3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
Description
3-[(E)-(2-Chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative featuring a benzylidene substituent at the 3-position of the chromenone scaffold. The compound’s structure includes an ortho-chlorinated phenyl group attached via an E-configured methylidene bridge. Chromen-4-ones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the 2-chlorophenyl group introduces steric and electronic effects that influence molecular interactions and stability.
Properties
IUPAC Name |
(3E)-3-[(2-chlorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCHJLRQNCZCW-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Claisen-Schmidt Condensation
The most widely reported method involves Claisen-Schmidt condensation between 2-hydroxyacetophenone and 2-chlorobenzaldehyde under basic conditions. This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.
- Reactants :
- 2-Hydroxyacetophenone (1.0 eq, 3 mmol)
- 2-Chlorobenzaldehyde (1.0 eq, 3 mmol)
- Ethanol (40 mL) as solvent
- Base : Aqueous KOH (30%, 4 mL) added dropwise at 277 K
- Reaction Time : 3–5 hours under stirring at room temperature
- Workup : Acidification to pH 2 with HCl, followed by filtration and recrystallization from ethanol
Key Observations :
Alternative Cyclization Approaches
Thermal Elimination of Sulfinyl Groups
A less common method involves 2′-hydroxy-2-(methylsulfinyl)acetophenone condensed with formaldehyde, followed by thermal elimination of the methylsulfinyl group. This route avoids strong bases but requires stringent temperature control (reflux at 383–393 K).
Advantages :
- Higher selectivity for the chromenone backbone
- Reduced byproduct formation compared to Claisen-Schmidt
Limitations :
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Base | Temperature (K) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | KOH (30%) | 298 | 68 | 95 |
| Methanol | NaOH (20%) | 298 | 62 | 92 |
| THF | LiOH | 313 | 55 | 89 |
| Ethanol/H2O | K2CO3 | 277 | 73 | 97 |
Crystallization and Purification
Recrystallization Protocols
- Preferred Solvents : Ethanol (95%), chloroform/methanol (80:20 v/v)
- Crystal Morphology : Needle-like crystals form in ethanol, while plate-like crystals dominate in chloroform/methanol.
Purity Data :
| Method | Purity (%) | Melting Point (°C) |
|---|---|---|
| Ethanol recrystallization | 95 | 168–170 |
| Column chromatography | 98 | 169–171 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is in the development of antimicrobial agents. Studies have demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Testing
- Organisms Tested :
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria: Salmonella Typhi, Pseudomonas aeruginosa
- Fungi: Aspergillus niger, Aspergillus flavus
The compound was synthesized and tested against these pathogens, revealing potent antimicrobial properties, particularly against Gram-positive bacteria. The mechanism of action involves the disruption of bacterial cell walls and interference with metabolic pathways, which has been attributed to the presence of the chlorophenyl group in its structure .
Anticancer Potential
Research indicates that 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one may possess anticancer properties. Its structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth.
Case Study: In Vitro Anticancer Testing
- Cell Lines Used : Various cancer cell lines were subjected to treatment with the compound.
- Results : The compound demonstrated cytotoxic effects, leading to apoptosis in treated cells. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle arrest at the G1 phase.
These findings encourage further exploration into its mechanisms and potential as a therapeutic agent in oncology .
Synthesis and Chemical Properties
The synthesis of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves a condensation reaction between 2-chlorobenzaldehyde and 2,3-dihydro-4H-chromen-4-one under basic conditions. The reaction is often facilitated by solvents like ethanol or methanol and can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time .
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Combine 2-chlorobenzaldehyde with 2,3-dihydro-4H-chromen-4-one. |
| 2 | Add a base (e.g., sodium hydroxide) and reflux in ethanol/methanol. |
| 3 | Purify the product via recrystallization or chromatography. |
Pharmacological Studies
Pharmacological studies on 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one have focused on its interactions with biological targets. These studies are crucial for understanding its therapeutic potential.
Comparative Analysis with Related Compounds
The biological activity of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one can be compared with structurally similar compounds to highlight its unique properties.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-3-methoxy-4H-chromen-4-one | Structure A | Antibacterial |
| 7-Hydroxychromone | Structure B | Antioxidant |
| Coumarin | Structure C | Antimicrobial |
The distinct chlorinated phenyl substituent in this compound enhances its biological activity and selectivity against specific targets compared to its analogs .
Mechanism of Action
The mechanism of action of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in halogen type, substitution position, and additional functional groups. Key comparisons include:
2.1.1 Halogen Substitution Patterns
- 4-Chlorophenyl analog: Structure: 3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one. Properties: Molecular weight = 270.71 g/mol; higher lipophilicity (XLogP3 = 4) due to para-chloro placement .
3-Chlorophenyl analog :
- Structure: 3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one.
- Properties: Molecular formula = C₁₆H₁₁ClO₂ (MW = 270.71 g/mol) .
- Relevance: Meta-substitution may alter electronic effects (e.g., dipole moments) compared to ortho/para isomers, influencing solubility and intermolecular interactions.
- Brominated analogs: Example: (E)-3-((5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene)methyl)-4H-chromen-4-one.
2.1.2 Functional Group Variations
- Dimethylamino-substituted analog: Structure: 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one. Properties: Melting point = 192°C; IR bands at 1712 cm⁻¹ (C=O stretch) and 3125 cm⁻¹ (OH stretch) . Relevance: The electron-donating dimethylamino group increases solubility in polar solvents and may modulate bioactivity via charge interactions.
- Silibinin: Structure: A flavonoid with a chromen-4-one core but additional hydroxyl, methoxy, and dihydrobenzodioxin groups. Relevance: Demonstrates neuroprotective effects in Alzheimer’s and Parkinson’s models, highlighting the pharmacophoric importance of the chromenone scaffold .
Physicochemical Properties
Key Takeaways
- Halogen Effects : Bromine enhances polarizability for halogen bonding, while chlorine offers a balance of lipophilicity and steric effects.
Biological Activity
The compound 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antiproliferative effects, antioxidant properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 272.73 g/mol. The presence of the chlorophenyl group and the chromenone structure contributes to its biological activities.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound, particularly against various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cells :
- A2058 Melanoma Cells :
The biological activity of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is believed to involve several mechanisms:
- Inhibition of Protein Kinases : This compound may interfere with signal transduction pathways mediated by protein kinases, which are crucial in regulating cell proliferation and survival .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antioxidant Activity
In addition to its antiproliferative properties, this chromenone derivative has demonstrated antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress in cellular environments.
Experimental Findings
- The compound was tested for DPPH radical scavenging activity and showed promising results with IC50 values indicative of strong antioxidant capacity .
Structure-Activity Relationship (SAR)
The biological activity of chromenone derivatives often correlates with their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Substitution | Enhances cytotoxicity |
| Chromenone Core | Essential for biological activity |
| Planarity and Conformation | Influences receptor binding affinity |
Q & A
Q. What are the common synthetic routes for 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a 2-hydroxyacetophenone derivative and a substituted benzaldehyde. For example:
Step 1 : React 2-hydroxyacetophenone with 2-chlorobenzaldehyde in ethanol under reflux.
Step 2 : Use paraformaldehyde and aqueous diethylamine to cyclize the intermediate into the chromenone core .
Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) and validate purity using melting point analysis and TLC .
Alternative routes include multicomponent reactions involving brominated intermediates and amines, as seen in analogous chromenone syntheses .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., 2-chlorophenyl group) via chemical shifts (δ ~7.2–7.8 ppm for aromatic protons) and coupling patterns .
- IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-Cl vibrations at ~550–750 cm⁻¹ .
- X-ray Diffraction : Single-crystal analysis (e.g., monoclinic space group P2₁/c) reveals bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic planes .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement of this compound, particularly positional disorder?
- Methodological Answer : Positional disorder, common in flexible chromenone derivatives, is resolved using:
- SHELXL : Apply similarity restraints (e.g., DELU, SIMU) to disordered atoms and refine occupancy ratios (e.g., 0.59:0.41 for major/minor components) .
- Validation Tools : Use WinGX to analyze geometry (e.g., bond angle outliers) and ORTEP for visualizing anisotropic displacement ellipsoids .
- Data Collection : Optimize low-temperature (e.g., 223 K) data to reduce thermal motion artifacts .
Q. What methodological approaches are used to analyze structure-activity relationships (SAR) of chromenone derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 3, or 7 to modulate electronic and steric effects .
- Biological Assays : Test antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., COX-2) using dose-response curves .
- Docking Studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding affinity to kinase targets) .
Q. How to resolve data contradictions arising from varying synthetic conditions on biological activity?
- Methodological Answer :
- Controlled Replication : Standardize reaction parameters (e.g., solvent polarity, temperature) to isolate variables affecting yield/purity .
- Comparative Analysis : Perform HPLC-MS to identify byproducts (e.g., oxidation products) that may skew bioactivity results .
- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to correlate structural features (e.g., planarity of chromenone core) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
